molecular formula C9H9BrFI B14074375 1-(3-Bromopropyl)-5-fluoro-2-iodobenzene

1-(3-Bromopropyl)-5-fluoro-2-iodobenzene

Cat. No.: B14074375
M. Wt: 342.97 g/mol
InChI Key: UQXVIYUOFGFZAC-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-5-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-5-fluoro-2-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-5-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as potassium hydroxide in ethanol are used for dehydrohalogenation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while elimination reactions produce alkenes.

Scientific Research Applications

1-(3-Bromopropyl)-5-fluoro-2-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-fluoro-2-iodobenzene involves its interaction with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromopropyl)-5-fluoro-2-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to other halogenated compounds. This unique combination of halogens can lead to specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9BrFI

Molecular Weight

342.97 g/mol

IUPAC Name

2-(3-bromopropyl)-4-fluoro-1-iodobenzene

InChI

InChI=1S/C9H9BrFI/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2

InChI Key

UQXVIYUOFGFZAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCCBr)I

Origin of Product

United States

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